molecular formula C9H11BrClNO B13305580 2-(1-Aminopropyl)-4-bromo-6-chlorophenol

2-(1-Aminopropyl)-4-bromo-6-chlorophenol

Cat. No.: B13305580
M. Wt: 264.54 g/mol
InChI Key: PUMUJEHGWKGWSR-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-4-bromo-6-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-bromo-6-chlorophenol typically involves multi-step organic reactions One common method starts with the bromination and chlorination of phenol to introduce the bromine and chlorine substituents at the desired positions

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-bromo-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the halogens.

Scientific Research Applications

2-(1-Aminopropyl)-4-bromo-6-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of halogenated phenols on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Aminopropyl)-4-bromo-6-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopropyl group can interact with biological molecules, potentially inhibiting or activating specific pathways. The halogen substituents may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminopropyl)-4-bromo-6-chlorophenol: can be compared with other halogenated phenols such as 2-(1-Aminopropyl)-4-bromo-6-fluorophenol and 2-(1-Aminopropyl)-4-iodo-6-chlorophenol.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-(1-aminopropyl)-4-bromo-6-chlorophenol

InChI

InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3

InChI Key

PUMUJEHGWKGWSR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)Br)Cl)O)N

Origin of Product

United States

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